![molecular formula C10H12N2OS2 B5525153 3,5,6-trimethyl-2-(methylsulfanyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B5525153.png)
3,5,6-trimethyl-2-(methylsulfanyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3,5,6-trimethyl-2-(methylsulfanyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with three methyl groups and a methylsulfanyl group. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . They have also been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), protein tyrosine kinases, and cyclin-dependent kinases .
Mode of Action
It’s known that the compound is synthesized from 5-acetyl-4-aminopyrimidines, which are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with meona in buoh .
Biochemical Pathways
Related compounds have been shown to inhibit key enzymes in various biochemical pathways, including pi3k, protein tyrosine kinases, and cyclin-dependent kinases .
Result of Action
Related compounds have been shown to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trimethyl-2-(methylsulfanyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a precursor containing the necessary functional groups undergoes a series of reactions to form the thienopyrimidine core . Another approach involves [4+2] cyclization, which is often used to construct the pyrimidine ring . These reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5,6-trimethyl-2-(methylsulfanyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thieno moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thienopyrimidines, and substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines through mechanisms that involve the modulation of signaling pathways related to cell proliferation and apoptosis.
- Case Study : A study conducted on derivatives of thieno[2,3-d]pyrimidines showed that modifications at the 2-position could enhance cytotoxicity against various cancer cell lines, suggesting that 3,5,6-trimethyl-2-(methylsulfanyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one may serve as a lead compound for further development in anticancer therapies .
1.2 Antiviral Properties
The compound has also been evaluated for antiviral activity. Preliminary studies suggest it may inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles.
- Research Findings : In vitro assays demonstrated that certain thieno[2,3-d]pyrimidine derivatives could effectively inhibit the replication of viruses such as HIV and Hepatitis C .
Agricultural Applications
2.1 Pesticide Development
Due to its structural characteristics, this compound has potential applications in developing new pesticides. Its ability to interact with biological systems makes it a candidate for targeting specific pests while minimizing harm to beneficial organisms.
- Case Study : Research on thieno[2,3-d]pyrimidine derivatives has shown promise in controlling agricultural pests through mechanisms that disrupt their metabolic pathways .
Material Science
3.1 Synthesis of Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in the development of organic semiconductors.
- Application Insight : Studies have indicated that incorporating thieno[2,3-d]pyrimidine structures into polymer matrices can enhance the conductivity and stability of organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Shares a similar pyrimidine core but differs in the substituents and overall structure.
Thioxopyrimidines: Contain a sulfur atom in the pyrimidine ring, similar to the methylsulfanyl group in the target compound.
Uniqueness
3,5,6-trimethyl-2-(methylsulfanyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of methyl and methylsulfanyl groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for further research and development.
Biological Activity
3,5,6-Trimethyl-2-(methylsulfanyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes recent research findings regarding its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H12N2OS2
- Molecular Weight : 240.3451 g/mol
- CAS Number : 276255-55-1
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in inflammatory processes and cancer progression.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have shown that derivatives of this compound can suppress COX-1 and COX-2 activities effectively.
Compound | IC50 (COX-1) | IC50 (COX-2) |
---|---|---|
3a | 19.45 ± 0.07 µM | 42.1 ± 0.30 µM |
3b | 26.04 ± 0.36 µM | 31.4 ± 0.12 µM |
4b | 28.39 ± 0.03 µM | 23.8 ± 0.20 µM |
These findings suggest that the compound could be a promising candidate for developing anti-inflammatory drugs targeting COX pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In various studies, it has demonstrated the ability to induce apoptosis in cancer cell lines and inhibit tumor growth.
Case Study:
In a study examining the effects on A549 lung cancer cells, the compound showed significant cytotoxicity with an IC50 value of approximately 49.85 μM, indicating its potential as an anticancer agent .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thieno[2,3-d]pyrimidine core structure have been shown to influence both anti-inflammatory and anticancer activities.
Key Findings:
- Electron-donating groups : The presence of electron-releasing substituents on the pyrimidine ring enhances anti-inflammatory activity.
- Thioether modifications : Variations in the methylsulfanyl group can significantly alter the potency against COX enzymes.
Research Developments
Recent advancements have focused on synthesizing various derivatives of thieno[2,3-d]pyrimidine compounds to enhance their therapeutic profiles.
Properties
IUPAC Name |
3,5,6-trimethyl-2-methylsulfanylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS2/c1-5-6(2)15-8-7(5)9(13)12(3)10(11-8)14-4/h1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPSMEGBAWEHFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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